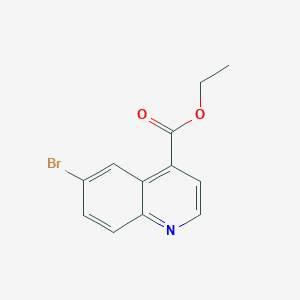

Ethyl 6-bromoquinoline-4-carboxylate

説明

Ethyl 6-bromoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 6-bromoquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a bromine atom at the 6-position and an ethyl ester group at the 4-carboxylate position. Its molecular formula is with a molecular weight of approximately 296.12 g/mol. This unique structure contributes to its reactivity and biological interactions.

Biological Activities

This compound exhibits several significant biological activities, including:

- Cytotoxicity : The compound has shown moderate cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, effective against certain bacterial strains.

- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication, particularly in HIV-related assays .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. For instance, it has been identified as an inhibitor of the HIV integrase enzyme, which plays a crucial role in the viral lifecycle . The compound's structure allows it to bind effectively to these targets, disrupting their normal function.

Synthesis Methods

Various methodologies have been developed for synthesizing this compound. These include:

- Traditional Synthetic Routes : Utilizing starting materials like 6-bromoquinoline and ethyl chloroacetate under basic conditions.

- Visible-Light-Induced Radical Reactions : A novel approach using N-bromosuccinimide in the presence of light to achieve bromination efficiently.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. Below is a summary of key findings:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Cytotoxicity | ~20 | Moderate activity against cancer cells |

| Ethyl 8-bromoquinoline-3-carboxylate | Antimicrobial | >50 | Effective against specific bacterial strains |

| Methyl 6-bromoquinoline-3-carboxylate | Antiviral | ~15 | Inhibits HIV integrase activity |

These findings highlight the potential of this compound as a lead compound for developing new therapeutic agents.

Case Studies

Several case studies have investigated the efficacy of this compound in different biological contexts:

- Cytotoxicity in Cancer Cells : A study evaluated its effects on human breast cancer cell lines, revealing an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics.

- Antiviral Screening : In vitro assays showed that this compound could inhibit HIV replication by disrupting integrase function, with promising results in reducing viral loads in treated cell cultures .

- Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria demonstrated effectiveness, particularly in strains resistant to conventional antibiotics.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 6-bromoquinoline-4-carboxylate has shown significant potential in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive compounds targeting bacterial infections. Studies have demonstrated its efficacy against strains of Mycobacterium tuberculosis, with certain derivatives exhibiting inhibitory activity against both replicating and non-replicating forms of the bacterium .

Case Study: Mycobacterium tuberculosis Inhibitors

A study evaluated various arylated quinoline carboxylic acids, including derivatives of this compound, revealing that modifications at the C-6 position can enhance anti-tuberculosis activity. The results indicated that specific substitutions led to improved efficacy, highlighting the importance of structural variations in developing effective tuberculosis treatments .

Cytotoxic Properties

The compound has also been investigated for its cytotoxic properties against cancer cell lines. Research suggests that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Biochemical Research

This compound is utilized in biochemical studies aimed at understanding enzyme inhibition and receptor binding. Its role as a reagent in various assays aids researchers in elucidating biological pathways and developing new therapeutic strategies.

Example: Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for drug development .

Material Science

In material science, this compound is employed in developing specialized coatings and polymers. Its chemical properties make it suitable for enhancing material durability and resistance to environmental factors.

Application: Coatings Development

The compound's reactivity allows it to be incorporated into polymer matrices, resulting in coatings with improved mechanical properties and chemical resistance. This application is particularly beneficial in industries requiring high-performance materials .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in creating agrochemicals such as fungicides and herbicides. Its ability to interact with biological systems makes it a candidate for improving crop protection and yield.

Case Study: Agrochemical Development

Research has indicated that modifications of this compound can lead to the development of effective fungicides that target specific plant pathogens, thereby enhancing agricultural productivity .

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry for detecting and quantifying other chemical substances. Its unique structural features allow it to participate in various analytical techniques.

Example: Reagent Applications

this compound has been employed in chromatographic methods to analyze complex mixtures, demonstrating its versatility as an analytical tool .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-TB agents | Effective against Mycobacterium tuberculosis strains |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Development of durable coatings | Enhanced mechanical properties |

| Agricultural Chemistry | Creation of fungicides | Improved crop protection against pathogens |

| Analytical Chemistry | Reagent for chromatographic analysis | Versatile tool for detecting chemical substances |

特性

IUPAC Name |

ethyl 6-bromoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJQXBCGUDOZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708199 | |

| Record name | Ethyl 6-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-77-9 | |

| Record name | Ethyl 6-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。